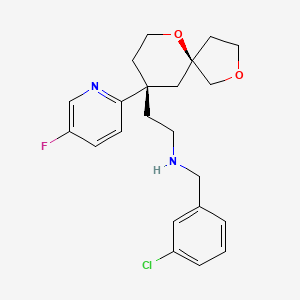
Trifloxystrobin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifloxystrobin-d3 is a deuterated analog of trifloxystrobin, a systemic fungicide belonging to the strobilurin class. Trifloxystrobin is widely used in agriculture to control a broad spectrum of fungal diseases in crops. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifloxystrobin-d3 involves the incorporation of deuterium atoms into the trifloxystrobin molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the parent compound are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as the parent compound but requires the use of deuterated starting materials. The process involves multiple steps, including the formation of key intermediates and their subsequent reactions to yield the final product. The overall yield and purity are optimized through careful control of reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Trifloxystrobin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Trifloxystrobin-d3 is extensively used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its applications include:
Chemistry: Used to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of trifloxystrobin in biological systems.
Medicine: Investigated for its potential effects and interactions in medical research.
Industry: Utilized in the development of new fungicides and agricultural chemicals
Mechanism of Action
Trifloxystrobin-d3, like its parent compound, exerts its effects by inhibiting mitochondrial respiration in fungi. It binds to the Qo site of the cytochrome bc1 complex, disrupting the electron transport chain and preventing the production of adenosine triphosphate. This leads to the death of the fungal cells. The molecular targets and pathways involved include the cytochrome bc1 complex and associated respiratory enzymes .
Comparison with Similar Compounds
- Azoxystrobin
- Pyraclostrobin
- Fluoxastrobin
- Kresoxim-methyl
Comparison: Trifloxystrobin-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Compared to other strobilurins, it offers similar broad-spectrum fungicidal activity but with the added advantage of being traceable in complex biological systems. This makes it particularly valuable in research settings .
Properties
Molecular Formula |
C20H19F3N2O4 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
trideuteriomethyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |
InChI |
InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18+/i2D3 |
InChI Key |
ONCZDRURRATYFI-ZFOUPERYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)/C(=N/OC)/C1=CC=CC=C1CO/N=C(\C)/C2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


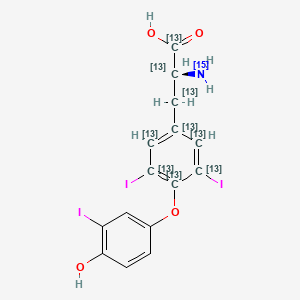
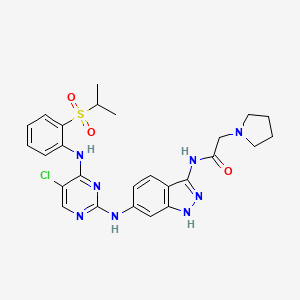


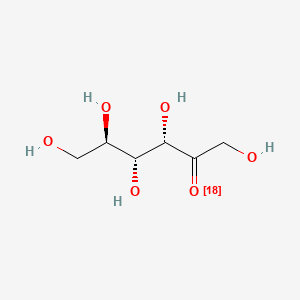
![N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B15140478.png)

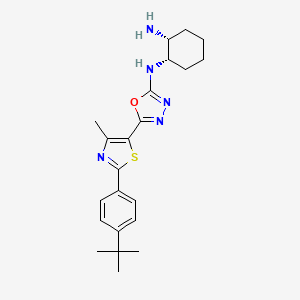
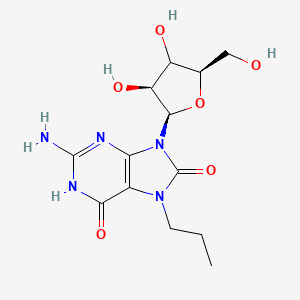
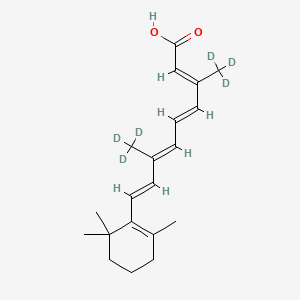
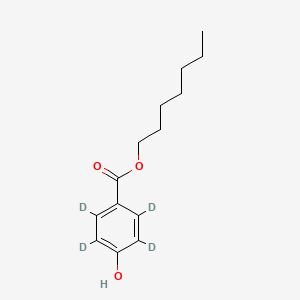

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)
